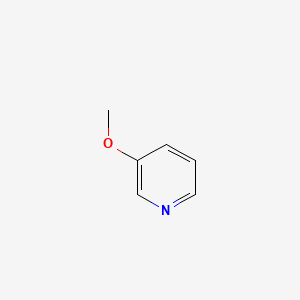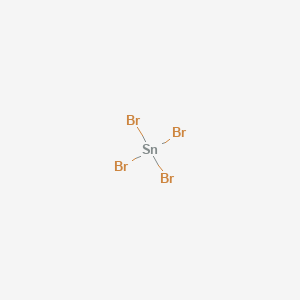
2,4,6-Trichlorophenyl 2-cyanobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trichlorophenyl 2-cyanobenzenesulfonate is a biochemical compound with the molecular formula C13H6Cl3NO3S and a molecular weight of 362.62 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4,6-Trichlorophenyl 2-cyanobenzenesulfonate are not detailed in the search results. The molecular weight is known to be 362.62 g/mol .Aplicaciones Científicas De Investigación
Proteomics Research
2,4,6-Trichlorophenyl 2-cyanobenzenesulfonate: is utilized in proteomics, which is the large-scale study of proteins. Proteins are vital parts of living organisms, as they are the main components of the physiological metabolic pathways of cells . The compound’s role in proteomics can involve the study of its interactions with proteins, which could lead to the discovery of new drug targets or the understanding of disease mechanisms.
Analytical Chemistry
In analytical chemistry, this compound is used as a precursor molecule for the synthesis of various organic compounds. Its precise structure allows for the creation of complex molecules that can be used in the development of new analytical methods, which are essential for quality control and assurance in pharmaceuticals and other industries.
Biochemistry
2,4,6-Trichlorophenyl 2-cyanobenzenesulfonate: has applications in biochemistry research, particularly in the study of biochemical pathways and processes. It may be used to investigate the biochemical properties of enzymes and other proteins, and its interactions with these biological molecules can provide insights into their functions .
Pharmacology
In pharmacology, this chemical serves as a building block for the synthesis of potential therapeutic agents. Its structural features make it a valuable compound for the development of new medications, especially in the areas of anti-inflammatory and anticancer drugs .
Material Science
The compound finds use in material science, particularly in the development of new materials with specific properties. Researchers can modify the compound to create materials with desired characteristics, such as increased strength, flexibility, or electrical conductivity.
Environmental Science
Environmental science benefits from the use of 2,4,6-Trichlorophenyl 2-cyanobenzenesulfonate in the study of environmental pollutants. Its chemical properties may help in understanding the behavior of pollutants in the environment and in developing methods for their detection and remediation .
Agriculture
In agriculture, the compound could be explored for its potential use in the development of new pesticides or fertilizers. Its chemical structure allows for the synthesis of compounds that can enhance plant growth or protect crops from pests .
Industrial Processes
Lastly, 2,4,6-Trichlorophenyl 2-cyanobenzenesulfonate is significant in industrial processes. It can be used in the synthesis of dyes, resins, and other chemicals that are essential in various manufacturing processes .
Propiedades
IUPAC Name |
(2,4,6-trichlorophenyl) 2-cyanobenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl3NO3S/c14-9-5-10(15)13(11(16)6-9)20-21(18,19)12-4-2-1-3-8(12)7-17/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBVDFYANWSZLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)S(=O)(=O)OC2=C(C=C(C=C2Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl3NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801255109 |
Source


|
| Record name | 2,4,6-Trichlorophenyl 2-cyanobenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801255109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trichlorophenyl 2-cyanobenzenesulfonate | |
CAS RN |
1171919-29-1 |
Source


|
| Record name | 2,4,6-Trichlorophenyl 2-cyanobenzenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1171919-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Trichlorophenyl 2-cyanobenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801255109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B1294700.png)





![4'-(Trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1294710.png)